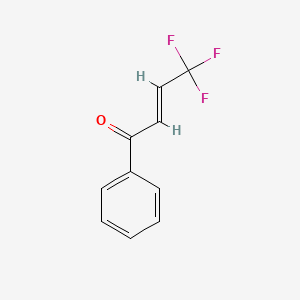
(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and preferred oxidation state .Wissenschaftliche Forschungsanwendungen
Stereoisomerism and Isomer Transformation
(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one is studied for its stereoisomerism. The isomerization behavior under the influence of atmospheric oxygen leads to a mix of isomers, both in the dark and under light exposure (Filyakova et al., 1991).
Chemical Reactions and Product Formation
The interaction of this compound with trimethyl phosphite in a cycloaddition reaction yields specific phospholene and phosphonate products. The presence of water influences the reaction, leading to different products (Ratner et al., 2000).
Polymer Synthesis
This compound is used in synthesizing one-dimensional polymers. These polymers exhibit luminescent properties and have potential applications in materials science (And & Morsali, 2007).
Luminescent Properties in Lanthanide Complexes
Its role in enhancing luminescent properties when used in ternary lanthanide complexes is significant. Such complexes can be used in advanced optical materials and sensors (Feng et al., 2008).
Peptide Synthesis
This compound serves as a protecting agent in peptide synthesis, aiding in the formation of N-protected amino acids and facilitating peptide bond formation without racemization (Gorbunova et al., 1991).
Vibrational Analysis and Molecular Structure
Density Functional Theory (DFT) calculations have been used to investigate its molecular structure and vibrational frequencies, contributing to a deeper understanding of its chemical behavior (Tayyari et al., 2007).
Enhanced Quantum Yields in Mixed Complexes
In mixed complexes, such as europium(III), it shows improved photophysical properties, including enhanced quantum yields, making it useful in luminescent materials (Donegá et al., 1997).
Coordination Chemistry
It forms complexes with cadmium(II) and exhibits interesting structural characteristics due to interactions like C-H···F-C and π–π stacking, relevant in coordination chemistry and materials design (Marandi et al., 2007).
Use in Dye-Sensitized Solar Cells
In the field of renewable energy, particularly dye-sensitized solar cells, derivatives of this compound are used in synthesizing ruthenium(II) sensitizers, demonstrating the potential of such compounds in solar energy applications (Islam et al., 2006).
Tautomerism and Hydrogen Bond Analysis
Tautomerism and hydrogen bond strengths of derivatives of this compound have been studied using spectroscopic methods and theoretical calculations, contributing to the understanding of its chemical properties (Darugar et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLGQFKEZZRPDE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)
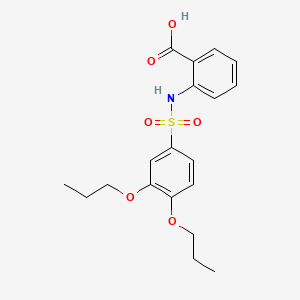
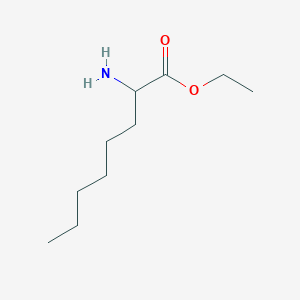
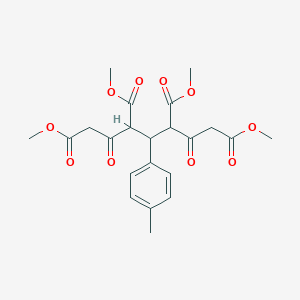
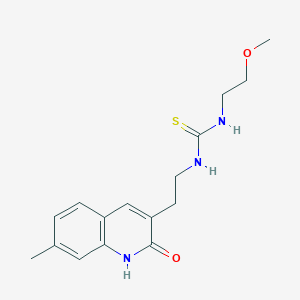
![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)
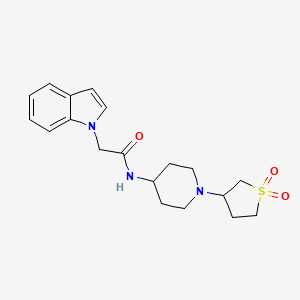
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2614690.png)
![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)

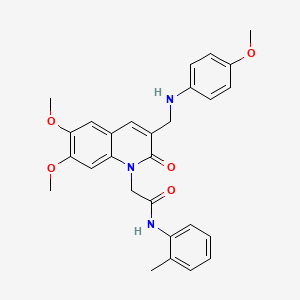
![methyl 3-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzoate](/img/structure/B2614699.png)